1-Cyclopropyl-6-fluoro-1,4-dihydro-7-ethoxy-8-methoxy-4-oxo-3-quinolinecarboxylic Acid 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-ethoxy-8-methoxy-4-oxo-3-quinolinecarboxylic Acid
Brand Name: Vulcanchem
CAS No.: 1797982-51-4
VCID: VC0041289
InChI: InChI=1S/C16H16FNO5/c1-3-23-14-11(17)6-9-12(15(14)22-2)18(8-4-5-8)7-10(13(9)19)16(20)21/h6-8H,3-5H2,1-2H3,(H,20,21)
SMILES: CCOC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F
Molecular Formula: C16H16FNO5
Molecular Weight: 321.304

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-ethoxy-8-methoxy-4-oxo-3-quinolinecarboxylic Acid

CAS No.: 1797982-51-4

Reference Standards

VCID: VC0041289

Molecular Formula: C16H16FNO5

Molecular Weight: 321.304

1-Cyclopropyl-6-fluoro-1,4-dihydro-7-ethoxy-8-methoxy-4-oxo-3-quinolinecarboxylic Acid - 1797982-51-4

CAS No. 1797982-51-4
Product Name 1-Cyclopropyl-6-fluoro-1,4-dihydro-7-ethoxy-8-methoxy-4-oxo-3-quinolinecarboxylic Acid
Molecular Formula C16H16FNO5
Molecular Weight 321.304
IUPAC Name 1-cyclopropyl-7-ethoxy-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Standard InChI InChI=1S/C16H16FNO5/c1-3-23-14-11(17)6-9-12(15(14)22-2)18(8-4-5-8)7-10(13(9)19)16(20)21/h6-8H,3-5H2,1-2H3,(H,20,21)
Standard InChIKey QKEQQXWDPPEATN-UHFFFAOYSA-N
SMILES CCOC1=C(C=C2C(=C1OC)N(C=C(C2=O)C(=O)O)C3CC3)F
PubChem Compound 121230815
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator